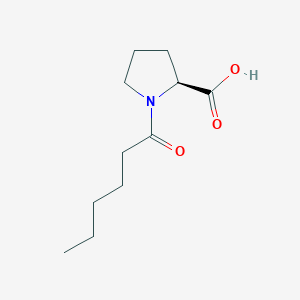

L-Proline, 1-(1-oxohexyl)-

Description

Structure

3D Structure

Properties

CAS No. |

86282-93-1 |

|---|---|

Molecular Formula |

C11H19NO3 |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

(2S)-1-hexanoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-7-10(13)12-8-5-6-9(12)11(14)15/h9H,2-8H2,1H3,(H,14,15)/t9-/m0/s1 |

InChI Key |

RTJVMTQLPNDWLB-VIFPVBQESA-N |

Isomeric SMILES |

CCCCCC(=O)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

CCCCCC(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for L Proline, 1 1 Oxohexyl

Classical Approaches to Amide Bond Formation

Traditional methods for amide bond formation have been widely applied to the synthesis of N-acyl amino acids and peptides for decades. These approaches typically involve the in-situ activation of a carboxylic acid or its conversion to a more reactive species.

Carbodiimide-mediated coupling is a cornerstone of peptide synthesis and is readily applicable to the formation of L-Proline, 1-(1-oxohexyl)-. The mechanism involves the reaction of the carboxylic acid (hexanoic acid) with a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. thieme-connect.desci-hub.se This intermediate is then susceptible to nucleophilic attack by the amino group of L-proline to form the desired amide bond and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea, DCU). sci-hub.se

Key challenges in this method include potential side reactions. The primary side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which terminates the reaction pathway for the desired product. thieme-connect.debachem.com Another concern, particularly when coupling peptide fragments, is racemization of the activated amino acid residue; however, this is not an issue for the achiral hexanoic acid and proline itself is known to be resistant to racemization during coupling. bachem.comsci-hub.se To mitigate side reactions and enhance coupling efficiency, additives are frequently used. sci-hub.se 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) can be added to the reaction mixture. thieme-connect.debachem.com These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions but still highly reactive towards the amine. sci-hub.se

Table 1: Common Reagents in Carbodiimide-Mediated Synthesis

| Reagent | Name | Role |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent, forms insoluble urea byproduct. sci-hub.sebachem.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble coupling agent, forms soluble urea byproduct. bachem.com |

| HOBt | 1-Hydroxybenzotriazole | Additive, suppresses side reactions and racemization. sci-hub.sebachem.com |

The mixed anhydride (B1165640) method is another classic and effective strategy for acylating amino acids. The process involves two discrete steps. thieme-connect.de First, the carboxylic acid (hexanoic acid) is activated by reacting it with an acid chloride, typically a chloroformate like isobutyl chloroformate or pivaloyl chloride, in the presence of a tertiary amine base (e.g., N-methylmorpholine, NMM) at low temperatures. thieme-connect.decdnsciencepub.comgoogle.com This reaction forms a mixed anhydride. In the second step, L-proline is added and its secondary amine attacks the more electrophilic carbonyl carbon of the hexanoyl portion of the anhydride, releasing the carbonate portion and forming the target N-hexanoyl-L-proline. thieme-connect.de

A significant side reaction in this method is the formation of a urethane (B1682113) byproduct. cdnsciencepub.com This occurs if the amine attacks the carbonate carbonyl of the mixed anhydride instead of the desired acyl carbonyl. Proline, as a secondary amine, has a known propensity to favor this side reaction compared to primary amine nucleophiles. cdnsciencepub.com Optimization of reaction conditions, such as the choice of solvent, base, and low temperature, is crucial to maximize the yield of the desired amide. thieme-connect.decdnsciencepub.com

Table 2: Influence of Nucleophile on Urethane Formation in Mixed Anhydride Synthesis

| Substrate | Nucleophile | Peptide:Urethane Ratio |

|---|---|---|

| Boc-Ile-OH | H-Gly-OEt | 30 |

| Boc-Ile-OH | H-Leu-OMe | 22 |

| Boc-Ile-OH | H-Val-OMe | 15 |

| Boc-Pro-OH | H-Gly-OEt | 1 |

Data adapted from a study on mixed anhydride reactions, illustrating the high tendency of proline to be involved in urethane side reactions. cdnsciencepub.com

The use of activated esters provides a stable, and often isolable, intermediate for acylation. In this approach, hexanoic acid is first converted into an activated ester, which is then reacted with L-proline in a separate step. thieme-connect.de Common activating groups include p-nitrophenyl (ONp), pentachlorophenyl (OPcp), and N-hydroxysuccinimidyl (OSu) esters. sci-hub.sethieme-connect.de

These esters are typically prepared by reacting the carboxylic acid with the corresponding phenol (B47542) or hydroxyl compound, often using a carbodiimide like DCC as the condensing agent. thieme-connect.de The resulting esters have an enhanced electrophilic character at the carbonyl carbon due to the electron-withdrawing nature of the ester group, making them susceptible to nucleophilic attack by the proline nitrogen. thieme-connect.de While this method can be very clean and high-yielding, it requires an additional synthetic step to prepare the activated ester. Some active esters are stable enough to be purified and stored, offering flexibility in the synthesis workflow. thieme-connect.de

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly, efficient, and atom-economical methods for amide bond formation.

While classical methods often require coupling agents or activators, some protocols aim for direct acylation without the need for such catalysts. One of the most direct methods is the Schotten-Baumann reaction, which involves reacting an acyl chloride (e.g., hexanoyl chloride) with the amino acid in a basic aqueous solution. researchgate.net This method is robust and has been used to synthesize various sodium N-acyl prolines from the corresponding fatty acid chlorides in good yields (58-75%). researchgate.net

Another approach involves the direct thermal amidation of a fatty acid and an amino acid at high temperatures (100–200 °C), sometimes in the presence of a water/solvent mixture or without any solvent at all. google.com These methods are advantageous as they avoid potentially toxic coupling agents and chlorinated solvents, aligning with the principles of green chemistry. The primary challenge is often the need for high temperatures, which can lead to side reactions or degradation, and the removal of water to drive the reaction to completion. google.com

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing N-acyl amino acids. researchgate.net Chemoenzymatic methods utilize enzymes, such as lipases or aminoacylases, to catalyze the formation of the amide bond between hexanoic acid and L-proline. researchgate.netnih.gov These reactions are highly attractive due to their remarkable selectivity, ability to proceed under mild conditions (neutral pH, room temperature), and the avoidance of chemical protecting groups. researchgate.netoup.com

A key advantage of enzymatic synthesis is the prevention of racemization, ensuring the stereochemical integrity of the L-proline starting material. rsc.org For instance, the direct amidation of unprotected L-proline has been successfully demonstrated using an immobilized and engineered lipase (B570770) variant (CalB), achieving high conversions in an organic solvent. rsc.org This approach circumvents the low solubility of amino acids in organic media and avoids the generation of significant chemical waste associated with coupling reagents and halogenated solvents. rsc.org The enzyme essentially activates the carboxylic acid, allowing for direct reaction with the amine nucleophile. d-nb.info

Table 3: Enzymatic Amidation of L-Proline with Ammonia

| Enzyme Variant | Substrate Conc. (mM) | Conversion (%) | Time (h) |

|---|---|---|---|

| Immobilized wild type CalB | 145 | ~40 | 72 |

| Immobilized CalBopt-24 T245S | 145 | 80 | 72 |

Data adapted from a study on the racemization-free amidation of L-proline, showing the significant improvement achieved through enzyme engineering. rsc.org

Flow Chemistry Applications in Synthesis

The synthesis of N-acylated amino acids, including L-Proline, 1-(1-oxohexyl)-, can be significantly enhanced through the application of flow chemistry. This modern synthetic approach offers numerous advantages over traditional batch processing, particularly for acylation reactions. Flow peptide synthesis techniques are recognized for being efficient in terms of time, reagents, and solvents. nih.govacs.org

In a continuous-flow system, streams of reagents are pumped through reactors composed of narrow diameter tubing. acs.org For the synthesis of a compound like L-Proline, 1-(1-oxohexyl)-, a solution of L-proline and a solution of the acylating agent, such as hexanoyl chloride, would be combined in a T-mixer and passed through a reactor coil. The precise control over reaction parameters like temperature, pressure, and residence time (the time reactants spend in the reactor) is a key benefit. rsc.org Acylation reactions can be rapidly heated to high temperatures in flow reactors, which would be challenging and potentially hazardous in large-scale batch reactions, thus accelerating the synthesis. rsc.org For instance, a complete coupling cycle in an automated flow peptide synthesizer, including acylation, deprotection, and washing steps, can be as short as 7.5 minutes. acs.org This rapid cycling and efficiency make flow chemistry a powerful tool for the synthesis and library generation of N-acyl proline derivatives.

Atom Economy and Green Chemistry Principles in L-Proline, 1-(1-oxohexyl)- Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes. Key metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) are used to quantify the "greenness" of a chemical process. researchgate.netrsc.orgjocpr.com Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

The traditional chemical synthesis of N-acyl amino acids, often achieved via the Schotten-Baumann reaction using an acyl chloride like hexanoyl chloride, can be environmentally detrimental. uni-duesseldorf.ded-nb.info This method frequently uses hazardous chlorinated reagents and organic solvents, generating significant waste. uni-duesseldorf.dersc.org For example, the chemical synthesis of L-prolinamide using thionyl chloride has a calculated atom economy of only 45.5%. rsc.org

In contrast, biocatalytic methods offer a greener alternative. nih.govd-nb.info Enzyme-catalyzed synthesis, for instance, can proceed in environmentally benign solvents and avoids the use of toxic activating agents. d-nb.inforsc.orgnih.gov A study on the enzymatic amidation of L-proline demonstrated a significantly improved atom economy of 86.4%, producing only water as a byproduct. rsc.org These biocatalytic routes, often employing enzymes like aminoacylases or lipases, represent a more sustainable approach to producing L-Proline, 1-(1-oxohexyl)- and related compounds, aligning with the core principles of green chemistry by preventing waste and avoiding hazardous substances. nih.govrsc.orgnih.gov

| Metric | Chemical Synthesis (via Thionyl Chloride) rsc.org | Biocatalytic Synthesis rsc.org |

| Atom Economy | 45.5% | 86.4% |

| Byproducts | SO₂, HCl | Water |

| Solvents | Dichloromethane (hazardous) | 2-methyl-2-butanol (recyclable) |

| Process Steps | Two | One |

Regioselective Synthesis and Protecting Group Strategies

The synthesis of L-Proline, 1-(1-oxohexyl)- requires the regioselective acylation of the secondary amine in the presence of a carboxylic acid. To prevent unwanted side reactions, such as the formation of esters or mixed anhydrides, a protecting group strategy is typically employed. rsc.orgbiosynth.com The fundamental principle is to temporarily block the reactive carboxylic acid moiety, allowing the hexanoyl group to react exclusively with the nitrogen atom of the proline ring.

The most common strategy involves a two-step process:

Protection of the Carboxylic Acid: The carboxylic acid group of L-proline is first converted into a less reactive form, typically an ester. rsc.orgsigmaaldrich.com Common protecting groups for this purpose include methyl, ethyl, or benzyl (B1604629) esters. rsc.org These groups are chosen for their stability under the subsequent acylation conditions and for the ability to be removed later without affecting the newly formed amide bond (orthogonality). rsc.orgbiosynth.com

N-Acylation: Once the carboxylic acid is protected, the N-acylation is carried out. This is often achieved by reacting the proline ester with hexanoyl chloride under basic conditions, a classic Schotten-Baumann reaction. uni-duesseldorf.de

Deprotection: Finally, the protecting group on the carboxylate is removed to yield the final product, L-Proline, 1-(1-oxohexyl)-. For example, a benzyl ester can be removed by hydrogenation, while a methyl ester can be cleaved under basic or acidic conditions, which must be chosen carefully to avoid racemization or hydrolysis of the amide bond. rsc.orgresearchgate.net

| Protecting Group | Introduction Method | Cleavage Condition |

| Methyl/Ethyl Ester | Fischer esterification (e.g., alcohol, acid catalyst) rsc.org | Saponification (e.g., NaOH) researchgate.net |

| Benzyl (Bn) Ester | Reaction with benzyl bromide or benzyl alcohol rsc.org | Hydrogenolysis (e.g., H₂, Pd/C) rsc.org |

| tert-Butyl (tBu) Ester | Reaction with isobutylene, acid catalyst | Acidolysis (e.g., Trifluoroacetic Acid - TFA) biosynth.com |

Derivatization and Functionalization of L-Proline, 1-(1-oxohexyl)-

The core structure of L-Proline, 1-(1-oxohexyl)- serves as a scaffold that can be further modified at three key positions: the carboxylic acid, the hexanoyl chain, and the proline ring itself.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for further derivatization. Standard peptide coupling methods can be employed to transform the acid into a wide range of amides. thermofisher.com This involves activating the carboxylic acid, for instance with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), followed by reaction with a primary or secondary amine. thermofisher.com This strategy is fundamental in peptide synthesis and allows for the elongation of the molecule.

Alternatively, the carboxylic acid can be converted into various esters through Fischer esterification or by reaction with alkyl halides under basic conditions. rsc.org These ester derivatives can alter the molecule's polarity and solubility. Another possible modification is the reduction of the carboxylic acid to a primary alcohol, which introduces a new point for functionalization.

Functionalization of the Hexanoyl Chain

Introducing functional groups onto the aliphatic hexanoyl chain is challenging due to the inert nature of C(sp³)–H bonds. chinesechemsoc.org Direct functionalization often requires advanced synthetic methods, such as radical-promoted reactions, which can offer pathways for direct transformation but may lack regioselectivity. chinesechemsoc.orgresearchgate.net

A more common and controlled approach is to utilize a pre-functionalized hexanoyl building block. ontosight.ai This involves synthesizing a hexanoic acid derivative that already contains the desired functional group (e.g., a hydroxyl group, an azide, an alkyne, or a halogen). This functionalized acid is then converted to its corresponding acyl chloride (e.g., using thionyl chloride or oxalyl chloride) and subsequently coupled with L-proline using the methods described in section 2.3. mdpi.com This strategy provides precise control over the position and type of functionality on the acyl chain.

Proline Ring Modifications

The pyrrolidine (B122466) ring of proline offers rich opportunities for structural diversification, which can profoundly influence the conformational properties of the final molecule. nih.govnih.gov While modifications can be made to the N-acyl proline, it is more common to synthesize a substituted proline analog first and then perform the N-acylation.

A powerful and widely used strategy is known as "proline editing". nih.govacs.orgnih.gov This technique typically starts with the commercially available and inexpensive 4-hydroxyproline (B1632879) (Hyp). nih.gov The Hyp is incorporated into a peptide or protected, and then the hydroxyl group at the C4 position is used as a handle for a wide array of chemical transformations. nih.govacs.org Through reactions such as Mitsunobu, oxidation, reduction, and various substitutions, a vast library of 4-substituted prolines can be generated with controlled stereochemistry. nih.govacs.org

| Modification at C4 Position | Functional Groups Introduced nih.govacs.org |

| Stereospecific Substitution | Fluoro, Azido, Thiol |

| Oxidation/Reduction | Oxo (ketone), Hydroxyl |

| Acylation | Acetates, Benzoates |

| Ether Formation | Pentafluorophenyl ether |

These modified prolines, bearing diverse functional groups such as halogens, azides for click chemistry, or aryl groups via cross-coupling reactions, can then be N-acylated with a hexanoyl group to produce a wide range of structurally diverse analogs of L-Proline, 1-(1-oxohexyl)-. nih.govthieme.deethz.ch

Computational and Theoretical Investigations of L Proline, 1 1 Oxohexyl

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of molecules like L-Proline, 1-(1-oxohexyl)-. These methods allow for the detailed exploration of conformational landscapes, the prediction of spectroscopic parameters, and the analysis of molecular orbitals.

Conformational Analysis and Energy Landscapes

The conformational flexibility of N-acyl-L-proline derivatives is primarily dictated by two key structural features: the puckering of the five-membered pyrrolidine (B122466) ring and the cis-trans isomerism of the tertiary amide bond. The pyrrolidine ring typically adopts two main puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). The energy barrier between these puckering states is relatively low, allowing for dynamic interconversion.

The rotation around the C-N amide bond is restricted, leading to distinct cis and trans isomers. For N-acetyl-L-proline, DFT calculations have shown that the trans isomer is generally more stable than the cis isomer, though the energy difference is small enough that both conformers can be present in equilibrium. nih.gov The longer hexanoyl chain in L-Proline, 1-(1-oxohexyl)- is expected to introduce greater steric hindrance, which could further influence the relative stabilities of the various conformers.

A representative energy landscape would map the relative energies of at least four stable conformers: trans-endo, trans-exo, cis-endo, and cis-exo. DFT calculations, such as those at the B3LYP/6-31+G(d,p) level, are commonly used to optimize the geometries of these conformers and calculate their relative energies. nih.gov

Table 1: Hypothetical Relative Energies of L-Proline, 1-(1-oxohexyl)- Conformers Based on N-acetyl-L-proline Data

| Conformer | Pyrrolidine Pucker | Amide Bond | Relative Energy (kcal/mol) |

| 1 | endo | trans | 0.00 |

| 2 | exo | trans | 0.5 - 1.5 |

| 3 | endo | cis | 1.0 - 2.5 |

| 4 | exo | cis | 1.5 - 3.0 |

Note: These values are extrapolated and intended for illustrative purposes. The larger hexanoyl group may alter these relative energies.

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be validated against experimental data. For N-acyl-L-proline derivatives, vibrational (infrared) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

DFT calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical infrared (IR) spectrum. acs.org Assignments of specific vibrational modes, such as the C=O stretching of the carboxyl and amide groups, and the C-N stretching of the pyrrolidine ring, can be made with confidence. For L-proline and its derivatives, the calculated vibrational spectra generally show good agreement with experimental Fourier Transform Infrared (FTIR) spectra. acs.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted ¹H and ¹³C NMR spectra can aid in the interpretation of experimental spectra and the assignment of signals to specific nuclei within the different conformers of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for a Model N-Acyl-L-Proline

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500 |

| C-H Stretch | Alkyl Chain | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | ~1750 |

| C=O Stretch | Amide | ~1650 |

| C-N Stretch | Pyrrolidine Ring | 1100 - 1200 |

Note: These are typical frequency ranges and would be specifically calculated for L-Proline, 1-(1-oxohexyl)- in a dedicated computational study.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. irjweb.com

For a molecule like L-Proline, 1-(1-oxohexyl)-, the HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen atoms of the carboxyl group. The LUMO is likely to be an anti-bonding π* orbital associated with the carbonyl group of the amide. The hexanoyl chain, being a saturated alkyl group, is not expected to contribute significantly to the frontier orbitals but may have a minor influence on their energies through inductive effects.

Table 3: Hypothetical Frontier Molecular Orbital Energies for a Model N-Acyl-L-Proline

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | 1.0 to 2.0 |

| HOMO-LUMO Gap | 7.5 to 9.5 |

Note: These values are illustrative. The actual energies would be determined by specific quantum chemical calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Solvent Effects on Conformational Dynamics

The conformation of proline derivatives is known to be sensitive to the solvent environment. nih.gov MD simulations of L-proline and related compounds in aqueous solution have shown that water molecules form hydrogen bonds with the carboxyl and amide groups, influencing the conformational equilibrium. chemrxiv.orgniscpr.res.in In aqueous solutions, conformations that expose the polar groups to the solvent, such as the polyproline II (PPII) type structure, are often favored. nih.gov

For L-Proline, 1-(1-oxohexyl)-, the presence of the hydrophobic hexanoyl chain would lead to significant solvent effects, particularly in polar solvents like water. MD simulations would likely show that the hexanoyl chains tend to be shielded from water, which could influence the preferred puckering of the pyrrolidine ring and the cis/trans ratio of the amide bond. In non-polar solvents, the conformational preferences might be different, with a higher population of conformers that allow for intramolecular hydrogen bonding.

Intermolecular Interactions and Self-Assembly Propensities

The amphiphilic nature of L-Proline, 1-(1-oxohexyl)-, with its polar head group (the proline carboxyl and amide) and non-polar tail (the hexanoyl chain), suggests a propensity for self-assembly in solution. MD simulations are a powerful tool for investigating the initial stages of such aggregation processes.

In aqueous solution, it is expected that L-Proline, 1-(1-oxohexyl)- molecules would exhibit hydrophobic interactions between their hexanoyl chains, leading to the formation of aggregates such as micelles or bilayers. mdpi.com These simulations could reveal the preferred packing arrangements, the role of hydrogen bonding between the polar head groups in stabilizing these aggregates, and the dynamics of water at the aggregate interface. The critical aggregation concentration and the morphology of the aggregates would depend on factors such as temperature and the ionic strength of the solution. Studies on the self-assembly of other proline-containing molecules have highlighted the importance of both hydrogen bonding and hydrophobic interactions in driving the formation of ordered structures. nih.govhmdb.ca

Ligand-Target Docking and Binding Affinity Predictions

Computational docking and binding affinity predictions are powerful tools to understand how L-Proline, 1-(1-oxohexyl)- interacts with biological targets. These methods simulate the binding process, predict the preferred orientation of the ligand within the active site of a receptor, and estimate the strength of the interaction, often expressed as binding affinity.

In Silico Screening Methodologies

In silico screening, particularly virtual screening (VS), is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a compound like L-Proline, 1-(1-oxohexyl)-, docking-based virtual screening is a primary methodology. nih.govnih.gov This process involves computationally placing the three-dimensional structure of the compound into the binding site of a target protein. nih.gov

The process begins with the identification of a potential binding site on the target macromolecule. nih.govnih.gov Algorithms then generate a multitude of possible conformations and orientations of the ligand within this site. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity. These scoring functions consider various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov The results allow for the ranking of numerous compounds, prioritizing those with the most favorable predicted binding energies for further experimental validation. High-throughput screening (HTS) can be integrated with these computational methods to accelerate the drug discovery process. nih.gov

The following table illustrates a hypothetical output from a docking-based virtual screening study for L-Proline, 1-(1-oxohexyl)- against a panel of potential protein targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Pose RMSD (Å) |

| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | 1.8 |

| Matrix Metalloproteinase-9 | -7.9 | His226, Glu227, Pro241 | 2.1 |

| Angiotensin-Converting Enzyme | -9.2 | His353, Ala354, Glu384 | 1.5 |

| HIV-1 Integrase | -7.1 | Asp64, Cys65, His67 | 2.5 |

Rational Design Principles for L-Proline, 1-(1-oxohexyl)- Analogs

Rational drug design utilizes computational chemistry to guide the modification of a lead compound to enhance its binding affinity, selectivity, and pharmacokinetic properties. For L-Proline, 1-(1-oxohexyl)-, analogs can be designed by systematically altering its structure. sigmaaldrich.com Computational tools predict how these changes will affect the interaction with a target protein.

Key strategies for designing analogs include:

Modifying the Acyl Chain: The 1-oxohexyl group can be lengthened, shortened, or functionalized with different chemical groups (e.g., hydroxyl, amino, phenyl groups) to explore new interactions within the binding pocket. For example, adding a phenyl group could introduce beneficial π-π stacking interactions. nih.gov

Substitution on the Proline Ring: Introducing substituents on the proline ring can alter its conformation and create new contact points with the receptor. sigmaaldrich.com This can improve binding specificity and reduce off-target effects.

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties can optimize its drug-like characteristics without disrupting the essential binding interactions.

Alchemical free energy methods are advanced computational techniques that can provide more accurate predictions of binding affinities for these designed analogs. nih.gov These calculations simulate the physical transformation of one molecule into another within the protein's binding site, yielding a precise estimate of the change in binding free energy.

The table below presents a hypothetical comparison of computationally predicted binding affinities for designed analogs of L-Proline, 1-(1-oxohexyl)-.

| Analog | Modification | Target Protein | Predicted ΔG (kcal/mol) |

| Analog 1 | 1-(1-oxo-4-phenylbutyl)- | Angiotensin-Converting Enzyme | -9.8 |

| Analog 2 | 4-Hydroxy-L-proline base | Angiotensin-Converting Enzyme | -9.4 |

| Analog 3 | 1-(1-oxooctyl)- | Angiotensin-Converting Enzyme | -8.9 |

| Analog 4 | 1-(1-oxo-6-cyclohexylhexyl)- | Angiotensin-Converting Enzyme | -9.5 |

Reaction Mechanism Studies Using Computational Methods

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of L-Proline, 1-(1-oxohexyl)-. These methods can map out the entire reaction pathway, identify transient intermediates, and calculate the energy barriers associated with each step. dntb.gov.ua

Transition State Analysis for Synthetic Pathways

The synthesis of L-Proline, 1-(1-oxohexyl)- typically involves the N-acylation of L-proline with hexanoyl chloride or a similar activated carboxylic acid derivative. Transition state (TS) analysis using quantum mechanical methods, such as Density Functional Theory (DFT), can provide a detailed understanding of this reaction at the molecular level.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computational methods can locate the precise geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the rate of the reaction.

For the N-acylation of L-proline, computational analysis would model the approach of the hexanoyl group to the nitrogen atom of the proline ring. The calculations would reveal the formation and breaking of bonds, the flow of electrons, and the structural changes that occur during the reaction. nih.gov By analyzing the vibrational frequencies of the calculated TS structure, chemists can confirm that it represents a true saddle point on the potential energy surface. Understanding the structure of the transition state can lead to the design of more efficient catalysts or the optimization of reaction conditions to lower the activation energy and improve the reaction yield. researchgate.net

The following table shows hypothetical calculated activation energies for the N-acylation of L-proline with different acylating agents.

| Acylating Agent | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hexanoyl chloride | Dichloromethane | DFT (B3LYP/6-31G) | 15.2 |

| Hexanoic anhydride (B1165640) | Tetrahydrofuran | DFT (B3LYP/6-31G) | 18.5 |

| Hexanoyl fluoride | Acetonitrile | DFT (B3LYP/6-31G) | 14.1 |

| N-Hydroxysuccinimide ester of Hexanoic acid | Dimethylformamide | DFT (B3LYP/6-31G) | 16.8 |

Catalytic Cycle Simulations

If the synthesis of L-Proline, 1-(1-oxohexyl)- were to be performed using a catalyst, computational methods could be employed to simulate the entire catalytic cycle. researchgate.net This is particularly relevant for reactions catalyzed by proline itself or its derivatives, which are known to act as organocatalysts in various transformations like aldol (B89426) and Mannich reactions. wikipedia.orglongdom.org

A catalytic cycle simulation involves a series of calculations to map out each step of the cycle, including:

Catalyst-Substrate Binding: The initial interaction and formation of a complex between the catalyst and the starting materials.

Chemical Transformation: The key bond-forming or bond-breaking steps, including the identification of all intermediates and transition states.

Product Release and Catalyst Regeneration: The final steps where the product dissociates from the catalyst, and the catalyst is returned to its active state, ready to start a new cycle.

Molecular Interaction Studies and Biological Mechanisms

Enzymatic Interactions and Kinetic Analysis

No studies were found that investigated the enzymatic interactions of L-Proline, 1-(1-oxohexyl)-. Consequently, there is no information available on its role as a substrate, inhibitor, or modulator of any specific enzyme.

There is no published research on how enzymes recognize L-Proline, 1-(1-oxohexyl)- as a substrate or the specificity of such potential interactions.

Data on the inhibitory effects of L-Proline, 1-(1-oxohexyl)- on any enzyme, including kinetic parameters such as Ki or IC50 values, are not available in the current scientific literature.

There are no records of studies investigating whether L-Proline, 1-(1-oxohexyl)- acts as an allosteric modulator of any enzyme.

Receptor Binding and Activation Mechanisms

Similarly, the interaction of L-Proline, 1-(1-oxohexyl)- with cellular receptors has not been a subject of published research.

There is no information regarding the binding affinity, kinetics, or specific molecular interactions between L-Proline, 1-(1-oxohexyl)- and any known receptor.

Without any activity data, it is not possible to establish any structure-activity relationships for L-Proline, 1-(1-oxohexyl)-.

Protein-Ligand Dynamics and Conformational Changes

There is no available research data detailing the protein-ligand dynamics or the specific conformational changes that occur when L-Proline, 1-(1-oxohexyl)- interacts with proteins. Studies on the broader class of N-acyl amino acids suggest that the acyl chain can influence binding to various protein targets, but direct evidence for L-Proline, 1-(1-oxohexyl)- is absent.

Membrane Interaction Studies and Permeability Mechanisms In Vitro

Specific in vitro studies on the interaction of L-Proline, 1-(1-oxohexyl)- with biological membranes and its permeability mechanisms have not been found in the existing scientific literature. The lipophilic nature of the 1-oxohexyl group suggests potential for membrane interaction, but this has not been experimentally verified for this compound.

Modulation of Specific Biological Pathways In Vitro and in Model Systems

There is no available scientific literature that describes the modulation of specific biological pathways by L-Proline, 1-(1-oxohexyl)- in either in vitro assays or in model systems. While other N-acylated amino acids have been shown to have roles in cell signaling and metabolic regulation, the specific effects of L-Proline, 1-(1-oxohexyl)- remain uninvestigated.

Applications of L Proline, 1 1 Oxohexyl in Chemical Catalysis

Organocatalytic Applications

L-proline and its derivatives are renowned for their ability to mimic the function of natural enzymes, particularly aldolases, by activating carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. The N-acylation in L-Proline, 1-(1-oxohexyl)- can enhance its performance in certain reactions by fine-tuning its reactivity and physical properties.

N-acyl-L-proline derivatives, such as L-Proline, 1-(1-oxohexyl)-, are employed as organocatalysts to induce chirality in a variety of chemical reactions, leading to the preferential formation of one enantiomer of a chiral product. The rigid pyrrolidine (B122466) ring of the proline scaffold provides a well-defined chiral environment that effectively controls the stereochemical outcome of the reaction. The 1-(1-oxohexyl)- group can influence the catalyst's solubility in organic solvents and its steric bulk, which in turn can affect the transition state geometry and, consequently, the enantioselectivity of the transformation. These derivatives have been successfully applied in a range of asymmetric reactions, including but not limited to, aldol (B89426) reactions, Mannich reactions, and Michael additions.

The aldol reaction, a fundamental carbon-carbon bond-forming reaction, can be rendered highly enantioselective by using L-proline and its derivatives as catalysts. In a typical L-proline-catalyzed aldol reaction, the catalyst reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks an aldehyde, and subsequent hydrolysis yields the chiral β-hydroxy ketone and regenerates the catalyst. The N-hexanoyl group in L-Proline, 1-(1-oxohexyl)- can modulate the nucleophilicity of the enamine and the steric interactions in the transition state, thereby influencing both the reaction rate and the stereoselectivity.

Similarly, the Mannich reaction, which involves the aminoalkylation of a carbon acid, is another cornerstone of organic synthesis that benefits from organocatalysis by proline derivatives. The catalyst activates a ketone or aldehyde as an enamine, which then adds to an imine, leading to the formation of a β-amino carbonyl compound. The stereochemical course of this three-component reaction can be effectively controlled by the chiral catalyst.

While specific data for L-Proline, 1-(1-oxohexyl)- is not extensively documented in publicly available literature, the following table provides representative data for L-proline-catalyzed aldol and Mannich reactions to illustrate the typical outcomes of such transformations.

Table 1: Representative Performance of L-Proline in Asymmetric Aldol and Mannich Reactions

| Reaction | Aldehyde | Ketone/Donor | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|---|---|

| Aldol | p-Nitrobenzaldehyde | Acetone | - | 99 | 72 |

| Aldol | Isovaleraldehyde | Cyclohexanone | 95:5 | 98 | 95 |

| Mannich | p-Anisidine/Formaldehyde | Acetone | 95:5 | 99 | 94 |

| Mannich | p-Anisidine/Propionaldehyde | Propionaldehyde | >99:1 | 99 | 85 |

Note: This data is illustrative of L-proline catalysis and may not directly represent the performance of L-Proline, 1-(1-oxohexyl)-.

The catalytic power of L-proline and its derivatives stems from their ability to operate through two primary activation modes: enamine and iminium ion catalysis.

Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, proline derivatives can form a chiral iminium ion. The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, thereby activating it for nucleophilic attack at the β-position. This mode of catalysis is central to a variety of enantioselective conjugate addition reactions, such as Michael additions and Diels-Alder reactions. The steric and electronic nature of the N-acyl group can play a crucial role in shielding one face of the iminium ion, thus dictating the stereochemical outcome of the nucleophilic attack.

Chiral Ligand Design for Metal-Catalyzed Reactions

Beyond their role as organocatalysts, proline derivatives are valuable scaffolds for the design of chiral ligands for asymmetric metal catalysis. The combination of a chiral organic ligand with a metal center creates a chiral catalyst that can effect a wide range of enantioselective transformations with high efficiency and selectivity.

The rigid structure and readily available functional groups (the carboxylic acid and the secondary amine, prior to acylation) of L-proline make it a "privileged" scaffold in ligand design. By modifying the carboxylic acid and the nitrogen atom, a diverse library of ligands can be synthesized. L-Proline, 1-(1-oxohexyl)- itself, with its acylated nitrogen, can coordinate to metal centers through its carboxylate oxygen atoms, acting as a bidentate chiral ligand. The N-hexanoyl group provides a specific steric environment around the metal center, which can be crucial for achieving high levels of asymmetric induction. The lipophilic nature of the hexanoyl chain can also enhance the solubility of the resulting metal complex in organic solvents commonly used in catalysis.

Chiral ligands derived from proline have been successfully employed in a variety of metal-catalyzed asymmetric reactions, including hydrogenation and oxidation.

Asymmetric Hydrogenation: In asymmetric hydrogenation, a chiral metal complex, often containing rhodium, ruthenium, or iridium, catalyzes the addition of hydrogen across a double bond in a prochiral substrate, such as an olefin or a ketone, to produce a chiral product with high enantiomeric excess. Ligands derived from N-acyl-L-proline can create a chiral pocket around the metal center that effectively differentiates between the two faces of the substrate, leading to the selective formation of one enantiomer.

Asymmetric Oxidation: Similarly, in asymmetric oxidation reactions, such as epoxidation or dihydroxylation, chiral ligands are used to control the stereochemical outcome. Metal complexes of proline-derived ligands can catalyze the transfer of an oxygen atom to a prochiral olefin, resulting in the formation of chiral epoxides or diols. The steric and electronic properties of the L-Proline, 1-(1-oxohexyl)- ligand would be expected to influence the trajectory of the oxidant towards the substrate, thereby controlling the enantioselectivity of the oxidation.

The following table illustrates the potential of proline-derived ligands in asymmetric catalysis by providing representative results for such transformations.

Table 2: Representative Results for Asymmetric Reactions Using Proline-Derived Ligands

| Reaction | Metal | Substrate | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Hydrogenation | Rhodium | Methyl (Z)-α-acetamidocinnamate | >95 |

| Hydrogenation | Ruthenium | 1-(4-fluorophenyl)ethanone | 98 |

| Epoxidation | Manganese | cis-β-Methylstyrene | 92 |

| Dihydroxylation | Osmium | Styrene | 99 |

Note: This data is illustrative and showcases the general effectiveness of proline-derived ligands. The specific performance with an L-Proline, 1-(1-oxohexyl)- ligand would depend on the specific reaction conditions and metal used.

Based on a comprehensive search of available information, there is currently no scientific literature or data detailing the applications of the specific chemical compound L-Proline, 1-(1-oxohexyl)- in the fields of chemical catalysis, including cross-coupling reactions and immobilization strategies for heterogeneous catalysis such as supported organocatalysts or incorporation into Metal-Organic Frameworks (MOFs).

Extensive searches for this compound, also known by its synonym N-hexanoyl-L-proline, did not yield any relevant research findings, data tables, or detailed discussions pertaining to its use in the specified catalytic applications. The scientific literature predominantly focuses on the catalytic activities of the parent compound, L-proline, and its other derivatives.

Therefore, it is not possible to provide an article on the specified topics for L-Proline, 1-(1-oxohexyl)- as requested.

L Proline, 1 1 Oxohexyl As a Research Probe and Tool

Design and Synthesis of Fluorescently Tagged Probes

The design of fluorescently tagged probes based on a molecule like L-Proline, 1-(1-oxohexyl)- would involve the covalent attachment of a fluorophore to its structure. The primary goal of such a probe is to enable the visualization and tracking of its interactions with biological targets within cellular or in vitro systems. The design strategy would need to consider the point of attachment of the fluorophore to minimize disruption of the probe's binding to its target.

The synthesis of such a probe could be approached by modifying either the hexanoyl chain or the proline ring. For instance, a fluorescent dye could be conjugated to the terminal end of the hexanoyl group. Alternatively, functionalized proline analogues could be used in the initial synthesis to introduce a reactive handle for subsequent fluorophore labeling. The choice of fluorophore would depend on the specific application, with considerations for photostability, quantum yield, and spectral properties suitable for biological imaging.

Commonly used fluorophores for such applications include derivatives of fluorescein, rhodamine, and cyanine dyes. The synthetic route would typically involve standard peptide coupling or click chemistry reactions to link the fluorophore to the L-Proline, 1-(1-oxohexyl)- scaffold.

Table 1: Potential Fluorophores for Probe Conjugation

| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features |

|---|---|---|---|

| Fluorescein | ~494 | ~518 | Bright green emission, pH-sensitive |

| Rhodamine | ~550 | ~570 | High photostability, various color options |

| Cyanine (e.g., Cy5) | ~650 | ~670 | Near-infrared emission, reduced autofluorescence |

| BODIPY | ~500 | ~510 | Sharp emission peaks, less environmentally sensitive |

Affinity Chromatography and Target Identification Methodologies

L-Proline, 1-(1-oxohexyl)- can be immobilized on a solid support to create an affinity chromatography matrix for the purification and identification of its binding partners. In this methodology, the compound acts as a "bait" to capture proteins or other macromolecules from a complex biological sample, such as a cell lysate.

The synthesis of an affinity matrix would involve covalently linking L-Proline, 1-(1-oxohexyl)- to a resin, such as agarose or sepharose beads. A linker arm is often incorporated to distance the ligand from the matrix backbone, thereby reducing steric hindrance and improving target binding.

Once the affinity matrix is prepared, it can be used in a pull-down assay. The cell lysate is incubated with the matrix, allowing the target proteins to bind to the immobilized L-Proline, 1-(1-oxohexyl)-. After washing away non-specifically bound proteins, the target proteins are eluted and can be identified by techniques such as mass spectrometry. This approach is a powerful tool for target deconvolution in drug discovery. nih.gov

Table 2: Steps in Affinity Chromatography for Target Identification

| Step | Description | Purpose |

|---|---|---|

| 1. Ligand Immobilization | Covalent attachment of L-Proline, 1-(1-oxohexyl)- to a solid support. | To create the affinity matrix. |

| 2. Incubation | The affinity matrix is incubated with a complex biological sample. | To allow the target protein to bind to the immobilized ligand. |

| 3. Washing | The matrix is washed with buffer to remove non-specifically bound proteins. | To increase the purity of the isolated target. |

| 4. Elution | The bound target protein is released from the matrix. | To recover the purified target protein. |

| 5. Analysis | The eluted protein is identified, typically by mass spectrometry. | To determine the identity of the binding partner. |

Use in Combinatorial Chemistry Libraries for Lead Discovery

The N-acyl-proline scaffold is a valuable building block in combinatorial chemistry for the generation of diverse libraries of small molecules for drug discovery. nih.gov L-Proline, 1-(1-oxohexyl)- could serve as a foundational element in such libraries, where either the acyl chain or the proline ring can be systematically modified to create a vast number of structurally related compounds.

In a combinatorial synthesis, different acyl groups could be coupled to the L-proline core, or various substituents could be introduced onto the proline ring. This approach allows for the rapid generation of a large number of compounds, which can then be screened for biological activity against a specific target or in a phenotypic assay. The structure-activity relationships (SAR) derived from these screens can guide the optimization of lead compounds.

The use of proline and its analogues in drug design is well-established, as the rigid structure of the proline ring can impart favorable conformational constraints on a molecule, potentially leading to higher binding affinity and selectivity for its target. nih.gov

Development of Biosensors and Analytical Assays for Molecular Detection

A derivative of L-Proline, 1-(1-oxohexyl)- could be incorporated into the design of biosensors for the detection of specific molecular interactions. For example, a probe could be designed where the binding of L-Proline, 1-(1-oxohexyl)- to its target protein induces a measurable change in a reporter signal, such as fluorescence or an electrochemical response.

One common strategy is the development of fluorescence resonance energy transfer (FRET)-based probes. In such a design, the L-Proline, 1-(1-oxohexyl)- moiety could be labeled with a donor fluorophore, and its target protein with an acceptor fluorophore. Binding of the probe to the target would bring the two fluorophores into close proximity, resulting in a FRET signal that is proportional to the extent of binding.

Enzyme-based biosensors are another possibility, where the L-Proline, 1-(1-oxohexyl)- derivative could act as a modulator of enzyme activity. mdpi.com The change in enzyme activity upon binding of the probe could be detected by monitoring the conversion of a substrate to a product.

Role in Mechanistic Biological Pathway Elucidation

Probes based on L-Proline, 1-(1-oxohexyl)- can be valuable tools for elucidating the mechanisms of biological pathways. By specifically targeting a protein within a pathway, these probes can be used to study the protein's function, its interactions with other cellular components, and its role in cellular signaling.

For instance, a fluorescently labeled version of L-Proline, 1-(1-oxohexyl)- that binds to a specific enzyme could be used to visualize the subcellular localization of that enzyme and to track its movement in response to cellular stimuli. Activity-based probes, which covalently bind to the active site of an enzyme, can be used to profile the activity of entire enzyme families and to identify novel targets of a particular compound. nih.gov

The ability to selectively perturb the function of a single protein with a small molecule probe provides a powerful approach to dissecting complex biological processes and understanding the molecular basis of disease.

Future Directions and Emerging Research Avenues for L-Proline, 1-(1-oxohexyl)-

The landscape of chemical research is continually evolving, driven by technological advancements and the pursuit of novel molecular functionalities. For the organocatalyst L-Proline, 1-(1-oxohexyl)-, a derivative of the versatile amino acid L-proline, the future holds significant promise. Emerging research avenues are poised to expand its application beyond conventional catalysis, venturing into intelligent design, advanced analytical techniques, and novel material science and biological contexts. This article explores the prospective research directions that could define the next chapter for this compound.

Q & A

Q. Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method, particularly for volatile derivatives. For example, extraction solvents (e.g., hexane, dichloromethane) significantly influence peak order and relative abundance. In GC-MS analysis, the compound exhibited variability in % rates (e.g., 1.543% in Solvent A vs. 2.187% in Solvent C), emphasizing the need for solvent optimization .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for non-volatile or thermally labile derivatives. Ensure proper derivatization protocols to enhance ionization efficiency.

- Validation : Include internal standards (e.g., isotopically labeled analogs) and perform spike-recovery experiments to validate accuracy and precision.

Q. Table 1: Solvent-Dependent GC-MS Variability for L-Proline, 1-(1-oxohexyl)-

| Solvent | Peak Order | % Rate |

|---|---|---|

| Solvent A | 11 | 1.543 |

| Solvent B | 4 | 0.730 |

| Solvent C | 9 | 2.187 |

| Data adapted from GC-MS comparative studies . |

Basic: How is L-Proline, 1-(1-oxohexyl)- synthesized, and what purity criteria should be established for research use?

Q. Methodological Answer :

- Synthesis : The compound is typically synthesized via acylation of L-proline using hexanoyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Purity Validation :

Advanced: How can researchers resolve contradictions in reported bioactivity data for L-Proline, 1-(1-oxohexyl)- across studies?

Q. Methodological Answer :

- Source Analysis : Investigate methodological disparities (e.g., cell lines, assay conditions). For example, discrepancies in IC50 values may arise from differences in serum concentration or incubation time.

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from independent studies, accounting for heterogeneity via I<sup>2</sup> statistics .

- Mechanistic Studies : Employ orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to validate hypothesized targets.

Key Consideration : Ensure batch-to-batch consistency in compound synthesis, as impurities ≥2% can skew bioactivity results .

Advanced: What experimental design principles should guide structure-activity relationship (SAR) studies of L-Proline, 1-(1-oxohexyl)- derivatives?

Q. Methodological Answer :

- Variable Selection : Systematically modify the hexanoyl chain (e.g., chain length, branching) and proline stereochemistry. Use computational tools (e.g., molecular docking) to prioritize analogs .

- Control Groups : Include unmodified L-proline and a negative control (e.g., scrambled peptide) to isolate the hexanoyl group’s contribution.

- Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition), in silico ADMET predictions, and crystallography (if applicable) to establish robust SAR .

Q. Example Workflow :

Synthesize analogs with C3–C8 acyl chains.

Test inhibitory activity against target protease.

Correlate activity trends with logP values to assess hydrophobicity-driven effects.

Advanced: How should researchers address challenges in reproducing chromatographic data for L-Proline, 1-(1-oxohexyl)- across laboratories?

Q. Methodological Answer :

- Standardized Protocols : Adopt harmonized GC/LC conditions (e.g., column type, gradient profile) from collaborative studies. For GC-MS, use polar columns (e.g., DB-WAX) to improve resolution .

- Inter-Lab Calibration : Share a common reference sample and validate retention time (±0.2 min) and mass spectral match scores (≥80% similarity) .

- Data Reporting : Document detailed metadata (e.g., injection volume, ion source temperature) to enable cross-validation.

Q. Table 2: Critical GC-MS Parameters for Reproducibility

| Parameter | Recommended Value |

|---|---|

| Column | DB-WAX, 30 m × 0.25 mm |

| Ion Source Temp | 230°C |

| Solvent Delay | 3 min |

| Split Ratio | 10:1 |

Basic: What spectroscopic techniques are essential for characterizing L-Proline, 1-(1-oxohexyl)-, and how should data be interpreted?

Q. Methodological Answer :

- FT-IR : Confirm carbonyl stretches (C=O at ~1730 cm<sup>−1</sup> for the hexanoyl group) and absence of -OH bands (exclude residual proline) .

- <sup>13</sup>C NMR : Identify proline backbone carbons (Cα at ~60 ppm, C=O at ~175 ppm) and hexanoyl chain signals (terminal CH3 at ~14 ppm) .

- High-Resolution MS : Calculate mass accuracy (≤5 ppm deviation) using lock-mass correction.

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis of L-Proline, 1-(1-oxohexyl)- for in vivo studies?

Q. Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FT-IR) to track acylation progress and terminate reactions at ≥95% conversion .

- Quality Control : Establish release criteria (e.g., HPLC purity, residual solvent limits <500 ppm) and retain aliquots from each batch for retrospective analysis.

- Scale-Up Considerations : Optimize mixing efficiency (e.g., Reynolds number >2000) to ensure homogeneous reaction conditions during transition from lab-scale to pilot-scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.